

Application Notes and Protocols: Measurement of CFC-112 Concentrations in Seawater Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,2,2-Tetrachloro-1,2-difluoroethane**

Cat. No.: **B1219685**

[Get Quote](#)

Introduction

Chlorofluorocarbons (CFCs) are synthetic compounds that have been widely used as refrigerants, propellants, and solvents. Due to their impact on stratospheric ozone depletion, their production has been phased out under the Montreal Protocol. However, their persistence in the environment allows them to be used as valuable transient tracers for ocean circulation and ventilation studies.^[1] This application note provides a detailed protocol for the determination of **1,1,2,2-tetrachloro-1,2-difluoroethane** (CFC-112, C₂Cl₄F₂) concentrations in discrete seawater samples. The methodology is based on the well-established purge-and-trap gas chromatography technique coupled with an electron capture detector (GC-ECD).^{[2][3]} ^[4]

Principle

The protocol involves the extraction of dissolved CFC-112 from a seawater sample by purging with an inert gas. The extracted gases are then cryogenically focused in a cold trap. Following the trapping phase, the trap is rapidly heated, and the volatilized compounds are injected into a gas chromatograph for separation and subsequent detection by an electron capture detector (ECD), which is highly sensitive to halogenated compounds.^[2]

Materials and Reagents

- Sampling:

- Niskin bottles or other appropriate water samplers
- 100 mL precision glass syringes with 3-way plastic stopcocks[5]
- Borosilicate glass ampoules (60 mL) and flame-sealing equipment[2]
- Analysis:
 - Purge and trap system
 - Gas Chromatograph with Electron Capture Detector (GC-ECD)
 - Gas-tight syringes for calibration gas injection
 - Ultra-high purity nitrogen (or argon/methane mixture) for purging and as a carrier gas[2]
 - Certified CFC-112 gas standard in a nitrogen matrix
 - Magnesium perchlorate or other suitable desiccant[5]
 - Liquid nitrogen for cryogenic trapping[6]
- Glassware and Other Equipment:
 - Volumetric flasks
 - Pipettes
 - General laboratory glassware

Experimental Protocol

Sample Collection

Extreme care must be taken during sample collection to prevent contamination from atmospheric CFCs, as their concentrations in the air are significantly higher than in seawater.[7]

- Collect seawater samples using Niskin bottles at the desired depths.

- CFC samples should be the first to be drawn from the Niskin bottles to minimize gas exchange.[5]
- Carefully draw the sample into a 100 mL glass syringe, ensuring no air bubbles are introduced.[7]
- Alternatively, for long-term storage, transfer the sample to a 60 mL borosilicate glass ampoule and flame-seal it immediately.[2]
- Store samples in a cool, dark environment until analysis.[2]

Instrument Setup and Calibration

The analytical system consists of a purge and trap unit connected to a GC-ECD.

- Purge and Trap System:
 - Purge gas: Ultra-high purity N2 at a flow rate of 80-100 mL/min.
 - Trap material: Suitable adsorbent material for CFCs (e.g., Porapak N).[5]
 - Trapping temperature: -30°C to -60°C.
 - Desorption temperature: 95°C to 130°C.
- Gas Chromatograph:
 - Column: A capillary column suitable for separating halogenated hydrocarbons, such as a PoraPLOT Q or similar.
 - Carrier gas: Ultra-high purity N2 or Ar/CH4 mixture.
 - Oven temperature program: An initial temperature of around 40-60°C, followed by a ramp to 150-180°C. This will need to be optimized for the specific column and to ensure separation from other compounds.
 - Detector: Electron Capture Detector (ECD) at a temperature of 250-300°C.

Calibration Curve:

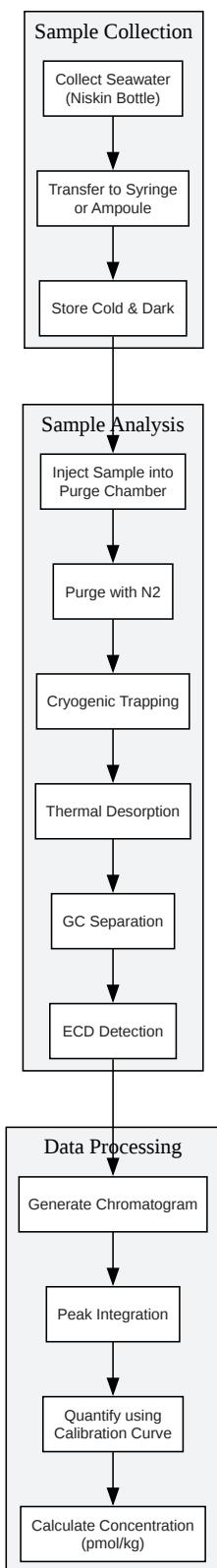
- Prepare a series of dilutions of the certified CFC-112 gas standard.
- Inject known volumes of each standard dilution directly into the GC-ECD system.
- Generate a calibration curve by plotting the peak area against the known concentration of CFC-112.

Sample Analysis

- Transfer a precise volume of the seawater sample (e.g., 30 mL) from the syringe into the purging chamber.[\[5\]](#)
- Purge the sample with ultra-high purity nitrogen for a fixed period (e.g., 4-8 minutes) to strip the dissolved gases.[\[5\]](#)
- The purged gases, including CFC-112, are passed through a desiccant to remove water vapor and then cryogenically focused in the cold trap.[\[5\]](#)
- After the purging is complete, rapidly heat the trap to desorb the trapped compounds.
- The desorbed analytes are carried by the carrier gas onto the GC column for separation.
- The concentration of CFC-112 in the sample is determined by comparing the peak area from the chromatogram to the calibration curve.

Data Calculation

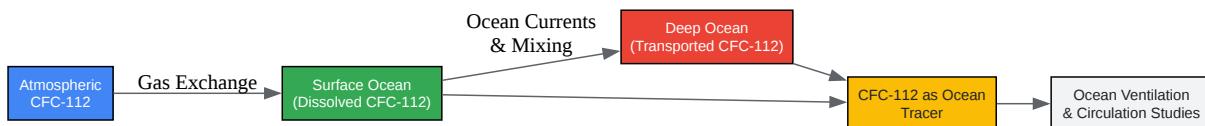
The concentration of CFC-112 in the seawater sample is typically expressed in picomoles per kilogram (pmol/kg). The calculation must account for the volume of the water sample, the peak area from the chromatogram, and the calibration factor derived from the standard curve. The solubility of CFC-112 in seawater at a given temperature and salinity is a critical parameter for accurate quantification. While a detailed solubility function for CFC-112 is not readily available, the Henry's Law constant can be used to estimate its partitioning between the aqueous and gas phases.[\[7\]](#)


Data Presentation

Quantitative results should be summarized in a clear and organized table.

Sample ID	Latitude	Longitude	Depth (m)	Temperature (°C)	Salinity (PSU)	CFC-112 Concentration (pmol/kg)
SW-01	34.0522° N	118.2437° W	10	18.5	33.6	0.052
SW-02	34.0522° N	118.2437° W	100	15.2	33.8	0.021
SW-03	34.0522° N	118.2437° W	500	8.1	34.2	0.005
SW-04	36.7783° N	119.4179° W	10	17.9	33.5	0.055
SW-05	36.7783° N	119.4179° W	100	14.8	33.7	0.025
SW-06	36.7783° N	119.4179° W	500	7.9	34.1	0.004

Note: The concentration values in this table are for illustrative purposes only.


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for CFC-112 analysis in seawater.

Signaling Pathway Diagram (Logical Relationship)

[Click to download full resolution via product page](#)

Caption: Logical flow of CFC-112 as an ocean tracer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. Simultaneous determination of CFC-11, CFC-12 and CFC-113 in seawater samples using a purge and trap gas-chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USGS Groundwater Dating Lab [water.usgs.gov]
- 4. gcms.cz [gcms.cz]
- 5. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 6. eawag.ch [eawag.ch]
- 7. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl₂FCCCl₂F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Measurement of CFC-112 Concentrations in Seawater Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219685#protocol-for-measuring-cfc-112-concentrations-in-seawater-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com